molecular formula C20H22Cl2N2O2 B11658147 N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11658147
M. Wt: 393.3 g/mol
InChI Key: SSRZNSQRRFDVPN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with methoxy, dichlorophenyl, and trimethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents, such as EDCI or DCC, in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H22Cl2N2O2

Molecular Weight

393.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C20H22Cl2N2O2/c1-12-11-20(2,3)24(18-8-6-14(26-4)10-15(12)18)19(25)23-13-5-7-16(21)17(22)9-13/h5-10,12H,11H2,1-4H3,(H,23,25)

InChI Key

SSRZNSQRRFDVPN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C

Origin of Product

United States

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